
4-((7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole is a complex organic compound characterized by its unique structure, which includes a thiazepane ring, a sulfonyl group, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable amine and a thiol.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Sulfonylation: The sulfonyl group is typically introduced using a sulfonyl chloride reagent under basic conditions.
Formation of the Isoxazole Ring: The isoxazole ring can be formed through a cyclization reaction involving a suitable nitrile oxide precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-((7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-((7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be used as a tool to study the function of specific proteins or enzymes. Its ability to interact with biological molecules makes it a useful probe in biochemical research.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its unique structure could allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 4-((7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((7-Phenyl-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole
- 4-((7-(2,5-Dichlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole
- 4-((7-(2,5-Dimethylphenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole
Uniqueness
Compared to similar compounds, 4-((7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole is unique due to the presence of the difluorophenyl group. This group can significantly influence the compound’s chemical and biological properties, making it distinct from other related compounds.
Properties
IUPAC Name |
4-[[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]sulfonyl]-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2O3S2/c1-10-16(11(2)23-19-10)25(21,22)20-6-5-15(24-8-7-20)13-9-12(17)3-4-14(13)18/h3-4,9,15H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUZGSUVXLZHBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-((3-Bromophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2639107.png)
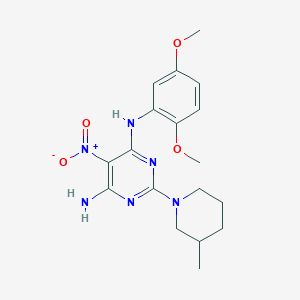
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B2639111.png)
![5-methyl-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2639113.png)
![2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-ethylacetamide](/img/structure/B2639114.png)
![ethyl 3-carbamoyl-2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2639116.png)
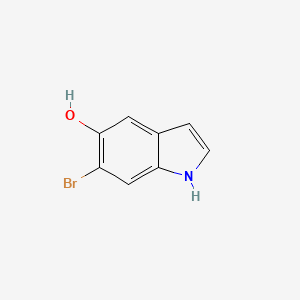
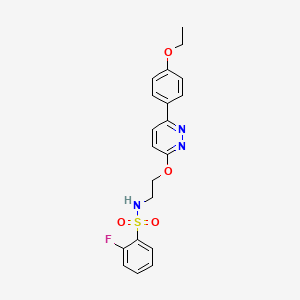
![N-[(4-methylphenyl)methyl]-6-[1-[(4-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/new.no-structure.jpg)
![2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2639123.png)
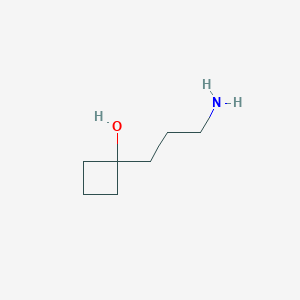
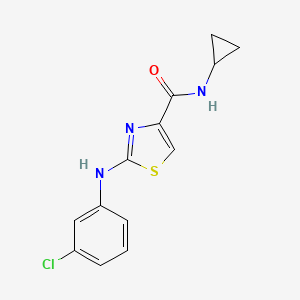

![2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2639128.png)
